2'-Deoxyadenosine 5'-monophosphate monohydrate CAS 207127-57-9
2'-Deoxyadenosine 5'-monophosphate monohydrate CAS 207127-57-9
An In-Depth Technical Guide to 2'-Deoxyadenosine 5'-monophosphate Monohydrate (CAS 207127-57-9) [1]
Executive Summary
2'-Deoxyadenosine 5'-monophosphate (dAMP) is the fundamental deoxyribonucleotide building block of DNA, serving as the direct precursor to dADP and dATP.[2] The monohydrate form (CAS 207127-57-9) represents the thermodynamically stable crystalline state of this molecule, favored in high-precision analytical applications and pharmaceutical synthesis for its stoichiometric reliability.
This guide analyzes dAMP monohydrate beyond its role as a mere substrate. We explore its critical function as a metabolic signaling node, its utility as a primary standard in HPLC quantification of nucleotide pools, and its application in the development of nucleoside-analog prodrugs.
Molecular Architecture & The Monohydrate Advantage
While dAMP exists in various salt forms (e.g., disodium) or as an anhydrous free acid, the monohydrate form offers distinct advantages in quantitative research.
Physicochemical Profile
| Property | Specification |
| CAS Number | 207127-57-9 |
| Formula | C₁₀H₁₄N₅O₆P[1][2][3][4][5][6][7] · H₂O |
| Molecular Weight | 349.24 g/mol |
| Appearance | White crystalline powder |
| Solubility | Soluble in water; highly soluble in basic media (e.g., 1N NH₄OH) |
| UV Max | 260 nm (ε = 15,400 M⁻¹cm⁻¹ at pH 7.0) |
| pKa | ~1.8 (phosphate 1), ~6.1 (phosphate 2), ~3.8 (adenine N1) |
The "Hydrate" Factor in Stoichiometry
In drug development and analytical chemistry, weighing errors propagate into significant data skew. Anhydrous nucleotides are often hygroscopic, absorbing undefined amounts of atmospheric moisture, which alters the effective molecular weight during weighing.
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Scientific Insight: The monohydrate form incorporates water into the crystal lattice in a fixed 1:1 molar ratio. This "locked" water content renders the solid material less susceptible to fluctuating humidity, ensuring that 10.0 mg of powder consistently delivers 9.48 mg of active dAMP free acid , a critical factor for establishing HPLC calibration curves [1].
The Metabolic Nexus: dAMP in Purine Metabolism
dAMP is not static; it is a high-flux intermediate. Its cellular concentration is tightly regulated by the balance between de novo synthesis, salvage pathways, and degradation.
Pathway Visualization
The following diagram illustrates the central position of dAMP. It is generated via Ribonucleotide Reductase (RNR) from AMP and phosphorylated to dATP for DNA synthesis, or dephosphorylated by 5'-Nucleotidases (e.g., CD73) to generate deoxyadenosine—a pathway implicated in immune suppression.
Figure 1: The metabolic flux of dAMP. Note the critical reversible loop between dAMP and Deoxyadenosine, regulated by 5'-Nucleotidase and dCK.
Technical Application I: HPLC Quantification Protocol
Quantifying dAMP in cell lysates requires separating it from structurally similar nucleotides (AMP, ATP, dATP). Due to the polar nature of the phosphate group, standard C18 retention is poor.
Expert Recommendation: Use Ion-Pair Chromatography . The addition of tetrabutylammonium (TBA) creates a neutral complex with the phosphate, allowing retention on hydrophobic stationary phases [2].
Protocol: Ion-Pair HPLC for dAMP
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Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 3-5 µm particle size).
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Mobile Phase A: 10 mM Potassium Phosphate buffer (pH 6.0) + 5 mM Tetrabutylammonium bisulfate (TBA).
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Mobile Phase B: Acetonitrile (ACN).
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Gradient:
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0-5 min: 0% B (Isocratic equilibration)
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5-20 min: 0% → 30% B (Linear gradient)
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20-25 min: 30% B (Wash)
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Detection: UV at 260 nm.
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Standard Preparation (Self-Validating Step):
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Dissolve 3.5 mg dAMP·H₂O (CAS 207127-57-9) in 10 mL Mobile Phase A.
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Validation: Absorbance check. Dilute 1:100 in phosphate buffer. The A₂₆₀ should be approx 0.154 (based on ε=15.4 mM⁻¹cm⁻¹). If significantly lower, the powder may have degraded or hydrated further.
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Technical Application II: 5'-Nucleotidase (CD73) Activity Assay
dAMP is a specific substrate for 5'-nucleotidases (like CD73), enzymes that dephosphorylate nucleotides to nucleosides. This assay is critical in immuno-oncology, as the product (deoxyadenosine) can be toxic to T-cells or converted to immunosuppressive adenosine analogs.
Experimental Workflow
Figure 2: Colorimetric assay workflow for determining 5'-nucleotidase activity using dAMP as a substrate.
Mechanistic Insight: This assay relies on the specific cleavage of the 5'-phosphate. Unlike ATP, which releases phosphate via ATPase activity (often ubiquitous), dAMP hydrolysis is more specific to nucleotidases in purified systems. The Malachite Green readout provides a direct molar equivalent of dAMP hydrolyzed [3].
Pharmaceutical Relevance: The Prodrug Scaffold
In drug development, dAMP serves as a structural scaffold for Pronucleotides (ProTides) . Direct administration of dAMP is ineffective therapeutically because:
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It is highly polar (cannot cross cell membranes).
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It is rapidly dephosphorylated by extracellular CD73.
Strategy: Medicinal chemists modify the phosphate of dAMP (e.g., Sofosbuvir-like chemistry) to mask the charge. This allows the molecule to enter the cell, where it is metabolized back into dAMP and subsequently dATP analogs that act as chain terminators in viral replication [4].
Handling, Stability & Storage
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Storage: Store at -20°C . While the monohydrate is stable, the phosphoester bond is susceptible to hydrolysis in acidic moisture.
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Solution Stability: Aqueous solutions (pH 7.0) are stable for ~1 week at 4°C. For long-term, aliquot and freeze at -80°C. Avoid repeated freeze-thaw cycles, which can cause hydrolysis to deoxyadenosine and free phosphate.
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Safety: dAMP is generally non-hazardous but should be handled as a bioactive nucleotide. Standard PPE (gloves, goggles) is required to prevent contamination of the sample with skin nucleases.
References
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Sigma-Aldrich. 2'-Deoxyadenosine 5'-monophosphate monohydrate Product Specification.Link
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Thermo Fisher Scientific. Ion Pair Chromatography for Nucleotide Separation. Technical Note 72. Link
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Cayman Chemical. 5'-Nucleotidase Activity Assay Kit Protocol.Link
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Mehellou, Y., Rattan, H. S., & Balzarini, J. (2018). The ProTide Prodrug Technology: From the Concept to the Clinic. Journal of Medicinal Chemistry, 61(6), 2211–2226. Link
Sources
- 1. 2'-Deoxyadenosine 5'-monophosphate monohydrate | C10H16N5O7P | CID 16218593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CompTox Chemicals Dashboard [comptox.epa.gov]
- 3. 2′-Deoxyadenosine 5′-monophosphate monohydrate | CAS 207127-57-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 2'-Deoxyadenosine-5'-Monophosphate, Free acid, 653-63-4 | BroadPharm [broadpharm.com]
- 6. 2'-Deoxyadenosine 5'-phosphate CAS#: 653-63-4 [m.chemicalbook.com]
- 7. chemimpex.com [chemimpex.com]
